molecular formula C20H14N2O2 B11711419 JNK3 inhibitor-2

JNK3 inhibitor-2

Cat. No.: B11711419
M. Wt: 314.3 g/mol
InChI Key: CBQPPZMIMTVSRY-UNOMPAQXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNK3 inhibitor-2 typically involves the modification of a benzimidazole scaffold with various aryl groups and hydroxylation . The synthetic route includes:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

JNK3 inhibitor-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with potentially different biological activities .

Properties

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-naphthalen-1-ylethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C20H14N2O2/c23-19(15-9-5-7-13-6-1-2-8-14(13)15)12-18-20(24)22-17-11-4-3-10-16(17)21-18/h1-12,23H,(H,22,24)/b19-12-

InChI Key

CBQPPZMIMTVSRY-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C(=C/C3=NC4=CC=CC=C4NC3=O)/O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=CC3=NC4=CC=CC=C4NC3=O)O

Origin of Product

United States

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